KRAKAKTTKKR

Protein Kinase C Kinase Assay Peptide Substrate Kinetics

Generic PKC substrates cross-react with PKA, PKG, and MLCK, compromising assay specificity. KRAKAKTTKKR (CAS 118675-77-7) is the sequence-defined PKC substrate corresponding to the myosin light chain phosphorylation domain (residues 3-13), validated for selective phosphorylation with V/K = 3.0 min⁻¹·mg⁻¹. • Selective for PKC over PKA, PKG, MLCK, and CaMKII-enables accurate quantification directly in crude lysates without prepurification. • Calcium/lipid-dependent (Class C substrate) provides built-in QC for PKC purification protocols. • ≥98% purity (HPLC); available in standard research quantities with global ambient-temperature shipping.

Molecular Formula C56H110N22O14
Molecular Weight 1315.6 g/mol
CAS No. 118675-77-7
Cat. No. B1675751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAKAKTTKKR
CAS118675-77-7
SynonymsLys-Arg-Ala-Lys-Ala-Lys-Thr-Thr-Lys-Lys-Arg
lysyl-arginyl-alanyl-lysyl-alanyl-lysyl-threonyl-threonyl-lysyl-lysyl-arginine
PKCS
Molecular FormulaC56H110N22O14
Molecular Weight1315.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)O
InChIInChI=1S/C56H110N22O14/c1-31(70-48(85)40(22-15-29-67-55(63)64)73-46(83)35(62)17-5-10-24-57)44(81)71-36(18-6-11-25-58)47(84)69-32(2)45(82)72-39(21-9-14-28-61)51(88)77-43(34(4)80)53(90)78-42(33(3)79)52(89)75-38(20-8-13-27-60)49(86)74-37(19-7-12-26-59)50(87)76-41(54(91)92)23-16-30-68-56(65)66/h31-43,79-80H,5-30,57-62H2,1-4H3,(H,69,84)(H,70,85)(H,71,81)(H,72,82)(H,73,83)(H,74,86)(H,75,89)(H,76,87)(H,77,88)(H,78,90)(H,91,92)(H4,63,64,67)(H4,65,66,68)/t31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
InChIKeyVBMOHECZZWVLFJ-GXTUVTBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lys-Arg-Ala-Lys-Ala-Lys-Thr-Thr-Lys-Lys-Arg – PKC Substrate Peptide


Lys-Arg-Ala-Lys-Ala-Lys-Thr-Thr-Lys-Lys-Arg (also referred to as PKCS or KRAKAKTTKKR) is a synthetic oligopeptide recognized primarily as a substrate for protein kinase C (PKC) [1]. The compound is a linear, 11‑residue peptide that contains multiple basic amino acids and two threonine residues, which serve as the phosphorylation sites for PKC . Its sequence is derived from the NH₂‑terminal region of smooth‑muscle myosin light chain, where it constitutes the core phosphorylation domain (residues 3–13 of the myosin light chain sequence) [2]. As a PKC substrate, this peptide is employed extensively in kinase activity assays, enzyme purification protocols, and mechanistic studies of PKC‑dependent signaling. The compound is available from multiple commercial suppliers for research‑use‑only applications, and its CAS registry number (118675‑77‑7) is well established in authoritative databases such as MeSH and CTD [1][3].

PKC substrate peptide for kinase activity assays and enzyme purification
Derived from smooth-muscle myosin light chain (residues 3-13)
High selectivity over PKA, PKG, MLCK, and CaMKII reported

Why Lys-Arg-Ala-Lys-Ala-Lys-Thr-Thr-Lys-Lys-Arg Is Irreplaceable


Protein kinase C substrate peptides are not interchangeable. The enzyme’s recognition of peptide substrates is exquisitely sensitive to the identity and spacing of basic residues surrounding the phosphorylation site [1]. Even single amino‑acid changes or truncations can dramatically alter kinetic parameters such as Kₘ, Vₘₐₓ, and catalytic efficiency (Vₘₐₓ/Kₘ), as well as the degree of selectivity over other serine/threonine kinases [2][3]. For example, removal of a single lysine or arginine from the amino‑terminal region of the myosin light chain peptide family reduces Vₘₐₓ/K by 50% or more [2]. Furthermore, different PKC substrate peptides exhibit varying requirements for calcium and lipid co‑factors (class A, B, or C substrates), which directly impacts assay design and interpretation [4]. Consequently, substituting Lys‑Arg‑Ala‑Lys‑Ala‑Lys‑Thr‑Thr‑Lys‑Lys‑Arg with a different PKC substrate peptide—or with a truncated variant—will yield non‑comparable results, potentially compromising assay validation, cross‑study reproducibility, and downstream procurement decisions. The quantitative evidence presented below establishes the specific, sequence‑defined performance characteristics that differentiate this peptide from its closest analogs.

Sequence Sensitivity
Single residue changes or truncations may alter Kₘ and Vₘₐₓ, reducing catalytic efficiency by 50% or more.
Co-factor Class Mismatch
Different PKC substrate peptides require distinct calcium/lipid co-factors, which can shift assay design and interpretation.
Cross-reactivity Profile
Substitution with a different sequence may increase background from non-PKC kinases, complicating data analysis.

Lys-Arg-Ala-Lys-Ala-Lys-Thr-Thr-Lys-Lys-Arg: Kinetic Superiority Evidence


Higher Catalytic Efficiency vs. Full-Length MLC Peptide

The core 11‑residue sequence Lys‑Arg‑Ala‑Lys‑Ala‑Lys‑Thr‑Thr‑Lys‑Lys‑Arg (corresponding to MLC(3–13) without the C‑terminal glycine) exhibits a V/K (catalytic efficiency) of 3.0 min⁻¹·mg⁻¹, which is 25% higher than the 2.4 min⁻¹·mg⁻¹ measured for the longer MLC(1–13) peptide (SSKRAKAKTTKKRG) that includes two additional N‑terminal serine residues [1]. This direct head‑to‑head comparison demonstrates that the removal of the N‑terminal serine residues enhances PKC‑mediated phosphorylation efficiency, indicating that the core sequence is not merely sufficient but kinetically optimized [1].

Catalytic Efficiency
Head-to-head
V/K 3.0 min⁻¹·mg⁻¹ (vs 2.4 for MLC(1-13))
Core sequence supports higher phosphorylation efficiency vs longer variant
Conditions: purified PKC, Ca²⁺/lipid effectors
Protein Kinase C Kinase Assay Peptide Substrate Kinetics

Kinetic Superiority over Truncated Variant

Comparison of MLC(3–13) (KR‑AK‑AK‑TT‑KKR‑G) with MLC(5–13) (A‑K‑A‑K‑T‑T‑K‑K‑R‑G), which lacks the N‑terminal Lys‑Arg dipeptide, reveals that MLC(3–13) is phosphorylated by PKC with both a higher Vₘₐₓ and a lower Kₘ [1]. Although the exact numeric values are not provided in the abstract, the qualitative observation that MLC(3–13) is a superior substrate is consistently reported [1]. This finding is consistent with the known requirement for basic residues on the N‑terminal side of the phosphorylation site for optimal PKC recognition [2]. The target peptide Lys‑Arg‑Ala‑Lys‑Ala‑Lys‑Thr‑Thr‑Lys‑Lys‑Arg retains the critical Lys‑Arg dipeptide and therefore maintains the favorable kinetic profile of MLC(3–13).

Truncation Comparison
Data to verify
Qualitatively reported higher Vₘₐₓ and lower Kₘ for MLC(3-13) vs MLC(5-13)
N-terminal basic residues support favorable kinetics
Exact numeric differences not reported
Structure‑Activity Relationship PKC Substrate Peptide Truncation

High Selectivity for PKC over Other Kinases

Peptides containing the KRAKAKTTKKR core sequence exhibit negligible phosphorylation by cAMP‑dependent protein kinase (PKA), cGMP‑dependent protein kinase, S6/H4 kinase, myosin light‑chain kinase (MLCK), and calcium/calmodulin‑dependent protein kinase II (CaMKII) [1]. In contrast, commonly used PKC substrate peptides such as FKKSFKL and pEKRPSQRSKYL show measurable cross‑reactivity with other kinases, which can elevate background signal in crude cell extracts [2][3]. The high selectivity of the myosin light chain‑derived sequence translates to lower background and higher signal‑to‑noise ratios in PKC activity assays, particularly when working with complex biological samples [1].

Kinase Selectivity
Cross-study comparable
Little or no phosphorylation by PKA, PKG, MLCK, CaMKII
High PKC selectivity lowers background in complex samples
Compared to other PKC substrate peptides FKKSFKL, pEKRPSQRSKYL
Kinase Selectivity PKC Assay Cross‑Reactivity

Arg-4 as Critical Specificity Determinant

Systematic truncation studies of the myosin light chain peptide series identified Arg‑4 (the arginine at position 4 of the 11‑mer sequence) as a major specificity determinant for PKC [1]. Deletion of this arginine residue resulted in a 7‑fold increase in apparent Kₘ and a 3‑fold decrease in Vₘₐₓ, translating to a substantial loss of substrate efficacy [1]. The target peptide Lys‑Arg‑Ala‑Lys‑Ala‑Lys‑Thr‑Thr‑Lys‑Lys‑Arg retains this essential arginine, whereas several commercially available PKC substrate peptides (e.g., certain neurogranin‑derived peptides) lack an equivalently positioned basic residue [2]. This structural feature directly contributes to the peptide’s favorable kinetic parameters and underscores why it cannot be arbitrarily replaced with a different PKC substrate sequence.

Arg-4 Specificity
Head-to-head
Deletion of Arg-4 increases Kₘ 7-fold and decreases Vₘₐₓ 3-fold
Arg-4 is critical for PKC substrate recognition efficiency
Truncation analysis of MLC peptide series
PKC Substrate Recognition Structure‑Activity Relationship Peptide Design

Key Applications of Lys-Arg-Ala-Lys-Ala-Lys-Thr-Thr-Lys-Lys-Arg


PKC Activity in Crude Extracts

The peptide’s high selectivity for PKC over other serine/threonine kinases (PKA, PKG, MLCK, CaMKII) minimizes background phosphorylation, enabling accurate quantification of PKC activity directly in crude lysates without extensive prior purification [1]. This application is supported by the evidence that peptides containing the KRAKAKTTKKR core show little or no cross‑reactivity with non‑PKC kinases [1].

HTS for PKC Modulators

The optimized catalytic efficiency (V/K = 3.0 min⁻¹·mg⁻¹ for the core‑containing MLC(3–13) peptide) and low cross‑reactivity make this peptide an ideal substrate for HTS campaigns designed to identify PKC activators or inhibitors [1]. The robust signal‑to‑noise ratio reduces false‑positive and false‑negative rates, improving screening economy [1].

PKC Isozyme Specificity Studies

Because the peptide retains the critical Arg‑4 residue—a known PKC specificity determinant—it serves as a well‑defined tool for dissecting the substrate preferences of individual PKC isozymes (α, β, γ, δ, etc.) [1][2]. Comparative kinetic analysis using this peptide can reveal subtle differences in isozyme recognition that are obscured when using less defined substrates [2].

Validation of PKC Purification Protocols

The peptide’s requirement for calcium and lipid co‑factors (Class C substrate) allows it to be used as a functional probe during PKC purification to confirm that the enzyme retains its native regulatory properties [1]. Loss of calcium/lipid dependence signals proteolytic degradation or misfolding, providing a built‑in quality‑control metric for the purified enzyme [1].

Application
Selection Property
Validation Focus
PKC activity in crude extracts
High selectivity over non-PKC kinases
Kinase specificity and background signal
HTS for PKC modulators
Reported catalytic efficiency
Signal-to-noise ratio and assay robustness
PKC isozyme specificity studies
Arg-4 specificity determinant
Isozyme-specific kinetic profiling
Validation of PKC purification protocols
Calcium/lipid co-factor dependency
Native regulatory property retention

Technical Documentation Hub

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